molecular formula C11H8BrNO3 B3022661 Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate CAS No. 66416-74-8

Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate

Cat. No. B3022661
CAS RN: 66416-74-8
M. Wt: 282.09 g/mol
InChI Key: QISAGMFLCVNNBT-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate is a compound that belongs to the class of quinolones, which are known for their broad spectrum of biological activities. The compound's structure is characterized by a quinoline core, a versatile scaffold in medicinal chemistry, with a bromine atom at the 6th position, a hydroxy group at the 2nd position, and a carboxylate ester at the 4th position.

Synthesis Analysis

The synthesis of related quinoline derivatives has been explored in several studies. For instance, the preparation of 7-alkylamino-2-methylquinoline-5,8-diones from 6-bromo-2-methylquinoline-5,8-dione demonstrates the potential for nucleophilic substitution reactions to introduce various functional groups into the quinoline framework . Additionally, the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one provides insights into the condensation and cyclization steps that could be relevant for the synthesis of methyl 6-bromo-2-hydroxyquinoline-4-carboxylate . These synthetic routes highlight the versatility of bromoquinolines as intermediates for further chemical transformations.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex, with the potential for intramolecular hydrogen bonding and steric effects influencing their reactivity. For example, the synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate revealed a strong intramolecular hydrogen bond, which could be a feature in the structure of methyl 6-bromo-2-hydroxyquinoline-4-carboxylate as well . The presence of substituents such as bromine and hydroxy groups can also affect the electronic properties of the molecule, influencing its reactivity and interactions with biological targets.

Chemical Reactions Analysis

Brominated quinolines are known to undergo various chemical reactions, including nucleophilic substitution and halogenation. The bromination of 4-hydroxyquinolones has been shown to proceed with regioselectivity, which could be relevant for the chemical behavior of methyl 6-bromo-2-hydroxyquinoline-4-carboxylate . The reactivity of the bromine atom in these compounds is crucial for further functionalization and the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their functional groups. The presence of a bromine atom can increase the molecular weight and affect the lipophilicity of the compound, which in turn can influence its pharmacokinetic properties. The hydroxy group can contribute to the compound's solubility in water and its potential for forming hydrogen bonds, which are important for its interaction with biological targets . The carboxylate ester group can be involved in hydrolysis reactions, potentially leading to the formation of the corresponding carboxylic acid under physiological conditions.

Safety and Hazards

Safety information for Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate can be found in the provided MSDS . It is essential to handle this compound with care and follow proper safety protocols.

properties

IUPAC Name

methyl 6-bromo-2-oxo-1H-quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)8-5-10(14)13-9-3-2-6(12)4-7(8)9/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISAGMFLCVNNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001022055
Record name Methyl 6-bromo-2-oxo-1,2-dihydro-4-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001022055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate

CAS RN

66416-74-8
Record name Methyl 6-bromo-1,2-dihydro-2-oxo-4-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66416-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-bromo-2-oxo-1,2-dihydro-4-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001022055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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